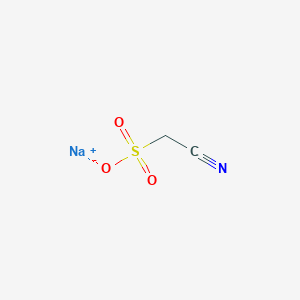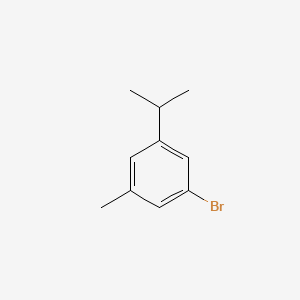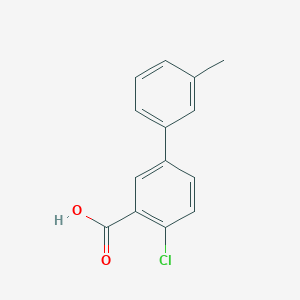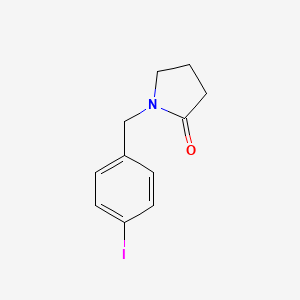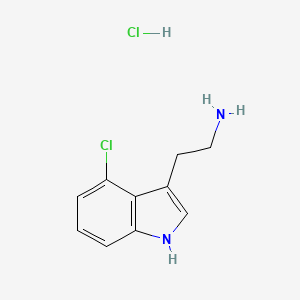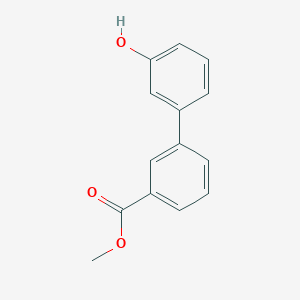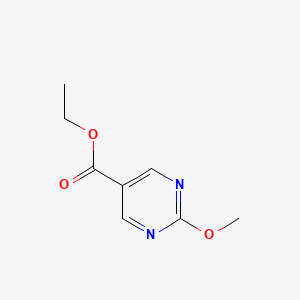
(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be viewed using computational tools . The structure of these compounds is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound can be used in organic synthesis, particularly in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives is 72%; mp: 174–176°C; IR (KBr): 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .Wissenschaftliche Forschungsanwendungen
Urease Inhibition
(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester: has been investigated for its urease inhibitory activity. Urease is a critical enzyme involved in the conversion of urea to ammonia and carbon dioxide. Inhibition of urease is essential for treating infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach. The synthesized compound demonstrated high activity against urease, making it a promising candidate for further evaluation .
Anti-Inflammatory Effects
Although direct evidence is lacking, compounds with similar structures have exhibited anti-inflammatory properties. Investigating whether (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester possesses anti-inflammatory effects could be worthwhile .
Pesticide Development
The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole (a related compound) has been explored as a potential pesticide. Considering the structural similarities, our compound might also have pesticidal applications .
Enzyme Inhibitors
Thiadiazole derivatives have been components of medicinally important enzyme inhibitors. Further research could reveal whether our compound interacts with specific enzymes, potentially leading to novel drug development .
Wirkmechanismus
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound could interact with transition metals in its target of action.
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Biochemical Pathways
The compound affects the biochemical pathway of carbon-carbon bond formation, specifically in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Pharmacokinetics
Boronic acid pinacol esters are known for their stability, which could potentially impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of transition metals, which are necessary for the Suzuki–Miyaura reaction . Additionally, the stability of boronic acid pinacol esters suggests that they may be resistant to various environmental conditions .
Zukünftige Richtungen
1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, these compounds might be promising candidates for further evaluation in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSIWJZOVXCOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

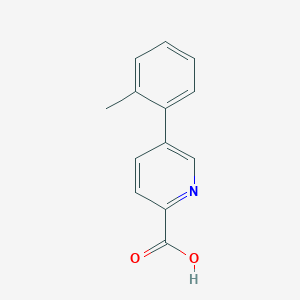
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
